3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide
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Description
3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV), making it a key target for antiviral drugs.
Mode of Action
The compound interacts with the HCV NS5B polymerase, inhibiting its function
Biochemical Pathways
By inhibiting the HCV NS5B polymerase, the compound disrupts the replication of the Hepatitis C virus . This halts the production of new viral particles, preventing the spread of the virus within the host organism. The downstream effects of this include a reduction in viral load and potentially, the alleviation of symptoms associated with the disease.
Result of Action
The primary result of the compound’s action is the inhibition of HCV replication . This can lead to a decrease in viral load and potentially contribute to the treatment of Hepatitis C.
Properties
IUPAC Name |
3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-2-11-31-17-6-3-15(4-7-17)13-25-20(29)9-10-28-14-26-21-18-12-16(24)5-8-19(18)27-22(21)23(28)30/h3-8,12,14,27H,2,9-11,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYIUKHTZNDLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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